molecular formula C17H19FN2O2S B1384954 1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane CAS No. 1020722-23-9

1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane

Cat. No.: B1384954
CAS No.: 1020722-23-9
M. Wt: 334.4 g/mol
InChI Key: ZIOMGFOZWAEJIJ-UHFFFAOYSA-N
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Description

The provided search results do not contain specific information on the compound "1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane." Consequently, the following is a generalized description based on its name and related structures. This compound is a diazepane derivative functionalized with a benzenesulfonyl group and a fluorine atom. The 1,4-diazepane ring (homopiperazine) is a seven-membered diamine ring that serves as a versatile scaffold in medicinal chemistry, often used to create novel small molecule modulators for biological targets . The benzenesulfonyl moiety is a common feature in pharmaceuticals and organic synthesis, known to influence the molecule's electronic properties, polarity, and potential to interact with biological targets . The presence of a fluorine atom, particularly on an aromatic ring, is a frequent strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity . Compounds with these structural features are of significant interest in early-stage research, including as potential modulators of protein-protein interactions or enzyme targets . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment, as related sulfonyl and diazepane compounds can be corrosive and cause severe skin burns and eye damage .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-16-13-15(23(21,22)14-5-2-1-3-6-14)7-8-17(16)20-11-4-9-19-10-12-20/h1-3,5-8,13,19H,4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOMGFOZWAEJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Fluorophenyl Precursors

A common approach involves starting from a 2-fluoro-4-halobenzene derivative, where the halogen (commonly bromine) is substituted by a benzenesulfonyl group. This transformation can be achieved via:

  • Reaction of 2-fluoro-4-bromobenzene with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 4-(benzenesulfonyl)-2-fluorobenzene intermediates.
  • The sulfonylation is generally conducted under mild conditions to preserve the fluorine substituent and avoid side reactions.

Coupling with 1,4-Diazepane

The critical step is the attachment of the 1,4-diazepane ring to the sulfonylated fluorophenyl intermediate. Two main synthetic routes are reported:

  • Nucleophilic substitution on a benzyl halide intermediate : For example, 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane is prepared by reacting 4-bromo-2-fluorobenzyl halides with 1,4-diazepane under reflux conditions with a base such as potassium carbonate in acetonitrile. This method yields the benzylated diazepane derivative with good efficiency (up to 84% yield reported).

  • Direct amination of sulfonylated aromatic rings : In some cases, the sulfonylated fluorophenyl compound bearing a leaving group (e.g., halogen) undergoes nucleophilic aromatic substitution with 1,4-diazepane. This method requires careful control of reaction conditions due to the electron-withdrawing sulfonyl group and fluorine substituent.

Purification and Characterization

  • The crude reaction mixtures are typically purified by flash chromatography using solvent gradients such as 0–20% dimethylacetamide (DMA) in ethyl acetate or other suitable eluents.
  • Characterization includes ^1H and ^13C NMR spectroscopy, confirming the aromatic and diazepane proton environments, as well as mass spectrometry and melting point analysis.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Sulfonylation of 2-fluoro-4-bromobenzene Benzenesulfonyl chloride, base (e.g., Et3N), solvent (e.g., dichloromethane), room temp to reflux 70–90 Preserves fluorine, introduces sulfonyl group
Nucleophilic substitution with 1,4-diazepane 1,4-diazepane, K2CO3, MeCN, reflux overnight 80–85 Efficient benzylation of diazepane nitrogen
Purification Flash chromatography (0–20% DMA gradient) Provides pure product for characterization

Detailed Research Findings

  • In a study synthesizing related 1,4-diazepane derivatives, refluxing a benzyl bromide intermediate with excess 1,4-diazepane and potassium carbonate in acetonitrile overnight afforded the desired product in 84% isolated yield, demonstrating the robustness of this method.
  • The sulfonylation step must be carefully controlled to avoid over-reaction or displacement of fluorine. Literature reports suggest that mild bases and controlled temperature prevent side reactions.
  • Structural analogs with sulfonyl and fluorine substituents on the phenyl ring have been successfully synthesized and characterized, confirming the viability of this synthetic route.

Chemical Reactions Analysis

1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might be carried out in the presence of catalysts or under reflux.

Scientific Research Applications

1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 1,4-Diazepane Derivatives

Compound Name Substituents on Diazepane Molecular Weight (g/mol) Key Biological Activity Reference
1-[4-(Benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane 4-benzenesulfonyl, 2-fluorophenyl 333 (calculated) Not reported
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (4-chlorophenyl)(phenyl)methyl Not reported Antimalarial activity
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridin-3-yl 177 (calculated) Nicotinic acetylcholine receptor agonist (Ki = 1.2 nM for α4β2 nAChR)
1-(2-Fluorobenzoyl)-1,4-diazepane 2-fluorobenzoyl 222.26 Not reported
1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane 4-trifluoromethylbenzenesulfonyl, thiolan-3-yl 394.5 Not reported
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-chlorophenyl-pyrazole Not reported 5-HT7R antagonist (reduced self-grooming in Shank3 mice)

Key Observations:

  • Aromatic vs. Heterocyclic Substituents: Pyridinyl (e.g., NS3531) and pyrazole (e.g., ) substituents demonstrate high receptor selectivity (e.g., α4β2 nAChR and 5-HT7R), suggesting the target compound’s phenyl ring may favor non-polar interactions .
  • Halogen Effects : Chlorine (e.g., ) and fluorine (e.g., ) substituents influence electronic effects; fluorine’s smaller size may reduce steric hindrance compared to chlorine.

Pharmacological and Binding Profiles

Receptor Binding and Selectivity

  • Nicotinic Acetylcholine Receptors (nAChRs) : Pyridin-3-yl-substituted NS3531 binds α4β2 nAChR with Ki = 1.2 nM, highlighting the importance of heterocyclic substituents for receptor engagement . The target compound’s phenyl ring may lack the hydrogen-bonding capacity of pyridine, reducing nAChR affinity.
  • Serotonin Receptors (5-HTRs) : The 3-chlorophenyl-pyrazole analog in showed 5-HT7R selectivity, suggesting halogenated aryl groups enhance G-protein biased antagonism. The target compound’s fluorine may similarly modulate selectivity.

Structure-Activity Relationship (SAR) Trends

Sulfonyl Groups : Enhance solubility and receptor anchoring via polar interactions (e.g., ).

Halogen Substituents : Fluorine improves metabolic stability and electron-withdrawing effects; chlorine increases steric bulk (e.g., ).

Heterocycles vs. Phenyl Rings: Pyridine/pyrazole groups improve receptor specificity (e.g., ), while phenyl rings may favor non-selective hydrophobic binding.

Biological Activity

1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane is a chemical compound with the molecular formula C17H19FN2O2SC_{17}H_{19}FN_2O_2S and a molecular weight of 334.41 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme interactions and receptor modulation.

The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction. This method is favored for its efficiency in forming carbon–carbon bonds under optimized conditions to yield high purity products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various physiological effects. For instance, it may act as an inhibitor or agonist depending on the target involved.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes that are crucial in metabolic pathways. For example, studies have shown that it can inhibit oxidative phosphorylation (OXPHOS) in cancer cells, which is a promising therapeutic strategy for targeting tumors reliant on aerobic metabolism .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism
This compoundUM16 (Pancreatic)0.58OXPHOS inhibition
R-enantiomer of related compoundMIA PaCa-20.1185ATP depletion

Case Studies

One notable study explored the effects of diazepam binding inhibitors in various models, revealing that compounds structurally related to diazepanes could enhance stem cell expansion and influence neurogenesis under controlled environments . Although direct studies on this compound are sparse, these findings suggest potential avenues for further research into its biological implications.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzenesulfonyl group or the diazepane ring may enhance potency or selectivity against specific biological targets. For example, analogs with varied substitutions on the phenyl ring have demonstrated differing degrees of receptor affinity and inhibitory capacity.

Table 2: Comparison of Structural Analogues

CompoundStructural FeaturesBiological Activity
This compoundFluoro and sulfonyl groupsModerate OXPHOS inhibition
1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepaneChloro and fluoro groupsHigher potency in GABA modulation

Q & A

Q. What are the recommended synthetic routes for 1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane, and how can purity be validated?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Formation : Construct the 1,4-diazepane ring via cyclization of a diamine precursor under controlled pH and temperature .

Functionalization : Introduce the 4-(benzenesulfonyl)-2-fluorophenyl group via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling, using fluorinated aryl halides and benzenesulfonyl chloride .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Validation :

  • HPLC : Use a phenyl-hexyl column (e.g., Ascentis® Express) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment .
  • Spectroscopy : Confirm structural integrity via 1^1H/13^13C NMR (e.g., benzenesulfonyl proton signals at δ 7.5–8.0 ppm) and HRMS .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and isothermal stress testing at 40–80°C .
  • Data Interpretation : Calculate degradation kinetics (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions .

Q. What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates. Compare IC50_{50} values to known inhibitors .
  • Receptor Binding : Perform radioligand displacement assays (e.g., GABAA_A receptor) to assess affinity, using 3^3H-diazepam as a control .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values and selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks :
    • Verify assay conditions (e.g., buffer composition, cell passage number) across labs .
    • Use standardized positive controls (e.g., cisplatin for cytotoxicity) .
  • Mechanistic Studies :
    • Employ CRISPR-mediated gene knockout to confirm target specificity .
    • Conduct molecular dynamics simulations to analyze ligand-receptor interactions (e.g., docking into GABAA_A binding pockets) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Formulation :
    • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
    • Prepare nanoemulsions via high-pressure homogenization to enhance aqueous dispersion .
  • Pharmacokinetics :
    • Conduct IV/PO dosing in rodent models, with LC-MS/MS quantification of plasma concentrations .
    • Calculate bioavailability (F%) and adjust formulations based on AUC024_{0-24} data .

Q. How can computational methods guide the design of derivatives with improved selectivity?

Methodological Answer:

  • QSAR Modeling :
    • Train models on existing benzodiazepine derivatives using descriptors like LogP, polar surface area, and H-bond donors .
  • Structure-Based Design :
    • Perform molecular docking (e.g., AutoDock Vina) to prioritize substituents that enhance binding to target receptors (e.g., serotonin 5-HT2A_{2A}) while minimizing off-target interactions .

Q. What advanced analytical techniques characterize its metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate with human liver microsomes (HLMs) and identify phase I/II metabolites via UHPLC-QTOF-MS .
  • Isotope Tracing :
    • Use 14^{14}C-labeled compound to track metabolic fate in rodent models .
  • Data Analysis :
    • Apply software (e.g., MetaboLynx) to map biotransformation pathways and identify toxic metabolites .

Data Analysis and Theoretical Frameworks

Q. How should researchers contextualize findings within broader pharmacological or chemical theories?

Methodological Answer:

  • Link results to established frameworks:
    • Pharmacophore Model : Compare the compound’s structure-activity relationships (SAR) to benzodiazepine analogs .
    • Kinetic Theory : Interpret enzyme inhibition data using Michaelis-Menten or allosteric modulation models .
  • Use systematic reviews to align findings with gaps in literature (e.g., benzosulfonyl derivatives’ role in CNS disorders) .

Q. What statistical approaches address variability in high-throughput screening data?

Methodological Answer:

  • Normalization : Apply Z-score or plate median normalization to minimize batch effects .
  • Multivariate Analysis : Use PCA or hierarchical clustering to identify outliers and confounding variables .
  • Robust Assay Design : Incorporate factorial design (e.g., 2k^k designs) to test interactions between variables like concentration and incubation time .

Q. How can researchers validate hypothesized mechanisms of action using interdisciplinary methods?

Methodological Answer:

  • Integrate Techniques :
    • Biophysical : Surface plasmon resonance (SPR) to measure binding kinetics .
    • Genetic : siRNA knockdown of putative targets in cell-based assays .
    • Imaging : Confocal microscopy to visualize subcellular localization (e.g., mitochondrial targeting) .
  • Data Synthesis : Use Bayesian networks to weight evidence from disparate datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane
Reactant of Route 2
1-[4-(benzenesulfonyl)-2-fluorophenyl]-1,4-diazepane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.